2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide
Description
2-Methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a tricyclic compound featuring a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene core substituted with a benzamide group at the 7-position and a methyl group at the 2-oxo position. The benzamide moiety distinguishes it from related compounds with carboxylic acid or sulfonamide groups, suggesting divergent biological mechanisms .
Properties
IUPAC Name |
2-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-2-3-7-17(13)20(24)21-16-11-14-6-4-10-22-18(23)9-8-15(12-16)19(14)22/h2-3,5,7,11-12H,4,6,8-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPLDLSUOXUVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The synthetic route typically starts with the preparation of the tricyclic intermediate, followed by the introduction of the benzamide group. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide and analogous compounds are critical for understanding its pharmacological profile. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations
Core Structure vs. Functional Groups: The 1-azatricyclo core is conserved across all compounds, but substituents dictate activity. For example, carboxylic acid groups in ofloxacin and levonadifloxacin are critical for DNA gyrase inhibition in quinolones . In contrast, the benzamide in the target compound may engage alternative targets, such as kinase enzymes or proteases.
Substituent Effects: Fluorine: Present in ofloxacin and levonadifloxacin, fluorine enhances antibacterial potency and cellular permeability . Sulfonamide vs. Benzamide: Sulfonamide-containing analogs (e.g., ) target folate synthesis, whereas the benzamide group may favor different binding interactions . Chlorine: Chlorinated derivatives (e.g., ) exhibit increased lipophilicity, which could improve membrane penetration but raise toxicity concerns .
Isomerism :
- Levonadifloxacin’s S(-) isomer demonstrates superior antibacterial activity compared to the racemic form, highlighting the importance of stereochemistry . The target compound’s stereochemical configuration (if applicable) remains uncharacterized in the provided evidence.
Research Findings and Implications
- Antibacterial Activity: While fluoroquinolones (e.g., ofloxacin, levonadifloxacin) dominate antibacterial applications, the target compound’s lack of a carboxylic acid group implies a distinct mechanism. Preliminary data on sulfonamide and ethanediamide analogs suggest possible utility against resistant strains, but further studies are needed .
- Pharmacokinetics: The benzamide group may enhance metabolic stability compared to carboxylic acid-containing quinolones, which are prone to efflux pump-mediated resistance .
- Toxicity : Chlorine and dichlorophenyl substituents in analogs correlate with increased cytotoxicity, whereas the target compound’s methyl and benzamide groups may offer a safer profile .
Biological Activity
2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a complex organic compound characterized by its unique tricyclic structure and potential biological activity. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 364.4 g/mol. The compound features a tricyclic core that is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 898411-76-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique tricyclic structure allows it to fit into binding sites on these targets, potentially modulating their activity through inhibition or activation pathways.
Potential Mechanisms:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Biological Activity
Research into the biological effects of this compound has yielded promising results:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Neuropharmacological Effects : Investigations into its effects on the central nervous system have shown that it may possess sedative and anxiolytic properties.
- Antimicrobial Properties : Some studies indicate that it may have activity against certain bacterial strains.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study A : Evaluated the cytotoxic effects on human breast cancer cells (MCF-7). Results indicated significant cell death at concentrations above 10 µM after 48 hours of exposure.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 20 - Study B : Assessed the neuropharmacological effects in a zebrafish model, showing reduced locomotor activity consistent with sedative effects at doses of 5 mg/L.
Applications in Research and Medicine
The unique properties of this compound position it as a valuable candidate for further research in several areas:
- Drug Development : Its potential anticancer and neuropharmacological effects make it a candidate for new therapeutic agents.
- Chemical Biology : It can serve as a tool compound to study specific biological pathways or mechanisms due to its selective interactions with target molecules.
- Material Science : The compound's structural characteristics may inspire the development of new materials with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
